molecular formula C8H8BrClN2O B6267015 (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride CAS No. 1820686-95-0

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

Cat. No.: B6267015
CAS No.: 1820686-95-0
M. Wt: 263.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride typically involves the bromination of 1,3-benzoxazole followed by the introduction of a methanamine group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and hydrochloric acid used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the methanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is unique due to its specific combination of a bromine atom and a methanamine group attached to the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1820686-95-0

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.5

Purity

70

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.